Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds structurally analogous to purines. These compounds have garnered significant interest in scientific research due to their diverse biological activities and potential applications in various fields. [] They are often explored as potential adenosine receptor agonists, with various studies investigating their affinity for different adenosine receptor subtypes. []
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure that includes a pyrazolo ring fused to a pyrimidine moiety, with two chlorophenyl substituents at the nitrogen position. The compound has garnered attention for its potential applications in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth.
The compound has been synthesized and studied in various research contexts, particularly focusing on its anticancer properties and mechanisms of action. Studies have highlighted its efficacy against specific cancer cell lines and its role as a dual inhibitor of certain kinases, making it a promising candidate in drug development.
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as an organic heterocyclic compound. It falls under the category of small molecules used in pharmacology, specifically designed for targeting protein kinases involved in cancer progression.
The synthesis of N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:
Technical details regarding reaction conditions, yields, and purification methods (e.g., recrystallization or chromatography) are critical for optimizing the synthesis.
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a complex molecular structure characterized by:
The molecular formula is CHClN, and the molecular weight is approximately 350.21 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions that enhance its utility in medicinal chemistry:
Technical details regarding these reactions include kinetic parameters and mechanisms elucidated through biochemical assays.
The mechanism of action of N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves:
Data supporting these mechanisms often come from cell-based assays and molecular docking studies.
Relevant data includes spectroscopic analysis (e.g., infrared spectroscopy) which provides insights into functional groups present in the molecule.
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific applications:
The ongoing research into this compound continues to reveal its potential as a valuable tool in pharmacology and medicinal chemistry.
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a planar pyrazolo[3,4-d]pyrimidine core that enables competitive binding at EGFR’s ATP pocket. The 4-chlorophenyl groups at N1 and C4 positions adopt orthogonal orientations relative to the heterocyclic core, facilitating dual hydrophobic anchoring:
The conserved hinge region interaction is mediated by N3 of the pyrimidine ring forming a critical hydrogen bond with Met793 (bond length: 2.1 Å). This binding mode mirrors the pharmacophore of established EGFR inhibitors like erlotinib but exhibits enhanced steric complementarity due to the pyrazole ring’s 60° dihedral angle [10].
Table 1: Key Binding Interactions with EGFR Kinase Domain
Structural Element | Residue Interaction | Interaction Type | Distance (Å) |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidine N3 | Met793 | H-bond | 2.1 |
C4 Chlorine | Cys773 | Halogen bond | 3.2 |
N1 4-chlorophenyl | Leu718/Val726 | Hydrophobic | ≤3.8 |
C4 Aniline phenyl ring | Thr830/Leu694 | Hydrophobic | ≤4.0 |
The compound demonstrates differential inhibition kinetics against EGFR variants:
Kinetic analyses reveal mixed-type inhibition against T790M mutants, suggesting allosteric modulation beyond simple ATP competition. Time-dependent inactivation occurs with K~inact~ = 0.18 min⁻¹, indicating slow dissociation kinetics that prolong target engagement [5] [10].
Table 2: Inhibition Kinetics Across EGFR Isoforms
EGFR Variant | IC~50~ (nM) | K~i~ (nM) | ATP K~m~ Shift | Inhibition Type |
---|---|---|---|---|
Wild-type | 25 ± 3.1 | 18 ± 1.2 | 12-fold | Competitive |
L858R | 38 ± 4.2 | 26 ± 2.1 | 9-fold | Competitive |
L858R/T790M | 240 ± 18 | 190 ± 15 | 3-fold | Mixed-type |
Ex19del | 17 ± 1.8 | 12 ± 0.9 | 15-fold | Competitive |
Docking simulations (Glide XP, Schrödinger) reveal structural modifications that optimize binding:
Free energy perturbation calculations confirm the 4-chloro configuration minimizes conformational entropy loss upon binding (ΔS~bind~ = -12.3 kcal/mol vs -15.1 kcal/mol for 3-chloro isomers). Binding mode conservation across EGFR mutants is achieved when the C4 chlorine maintains water-mediated hydrogen bonding with Thr854 [7] [10].
The compound achieves complete suppression of EGFR autophosphorylation at Y1068 (IC~50~ = 28 nM) within 15 minutes of treatment, preceding inhibition of downstream effectors:
In OVCAR-4 cancer cells, treatment induces 11-fold caspase-3 activation and G2/M arrest within 24 hours. The dual blockade of EGFR and HER2 (IC~50~ = 180 nM and 250 nM, respectively) causes synergistic downstream signaling collapse, evidenced by 89% reduction in p-EGFR/p-HER2 heterodimer formation at pharmacologically relevant concentrations (500 nM) [10].
Table 3: Downstream Signaling Effects in Cancer Cells
Signaling Node | Phosphorylation Site | Inhibition IC~50~ | Time to Maximum Effect |
---|---|---|---|
EGFR | Y1068 | 28 nM | 15 min |
HER2 | Y1248 | 250 nM | 30 min |
ERK1/2 | T202/Y204 | 380 nM | 2 hr |
Akt | S473 | 410 nM | 4 hr |
STAT3 | Y705 | 210 nM | 45 min |
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